molecular formula C12H13F4NO2 B13648680 tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate

tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate

Cat. No.: B13648680
M. Wt: 279.23 g/mol
InChI Key: SERUECWVYVKKKV-UHFFFAOYSA-N
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Description

tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate is an organic compound with the molecular formula C12H13F4NO2. It is a derivative of carbamate, featuring both fluoro and trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of organic molecules. This compound is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 2-fluoro-6-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

Scientific Research Applications

tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive carbamate group.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate involves its interaction with biological molecules through its carbamate group. This group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. The fluoro and trifluoromethyl groups enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
  • tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate

Uniqueness

tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s reactivity and stability, making it a valuable tool in various chemical and biological applications .

Properties

Molecular Formula

C12H13F4NO2

Molecular Weight

279.23 g/mol

IUPAC Name

tert-butyl N-[2-fluoro-6-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C12H13F4NO2/c1-11(2,3)19-10(18)17-9-7(12(14,15)16)5-4-6-8(9)13/h4-6H,1-3H3,(H,17,18)

InChI Key

SERUECWVYVKKKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1F)C(F)(F)F

Origin of Product

United States

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